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Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in
vitro from primary patient tissues that recapitulate the genetic, histological, and functional
characteristics of the original tumor.[1][2] This makes them invaluable preclinical models for
personalized medicine, particularly in oncology for drug screening and biomarker discovery.[1]
Neladalkib (NVL-655) is a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma
kinase (ALK).[3][4] It is designed to overcome the limitations of existing ALK inhibitors by
targeting a range of ALK fusions, activating mutations, and treatment-emergent resistance
mutations, including the challenging G1202R mutation.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the
utilization of Neladalkib in ALK-positive cancer PDO models. The information is intended to
guide researchers in assessing the efficacy of Neladalkib, understanding its mechanism of
action in a patient-relevant context, and developing robust preclinical data to support its clinical
translation.

Mechanism of Action of Neladalkib

Neladalkib is an ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the ALK
receptor tyrosine kinase.[6] In certain cancers, such as a subset of non-small cell lung cancer
(NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-
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ALK.[7][8] This fusion results in ligand-independent dimerization and constitutive activation of
the ALK kinase domain.[8]

The activated ALK kinase triggers a cascade of downstream signaling pathways, primarily the
RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation,
survival, and differentiation.[9][10] By inhibiting the kinase activity of ALK, Neladalkib
effectively blocks these downstream signals, leading to the suppression of tumor growth and
induction of apoptosis in ALK-driven cancer cells.[8] A key feature of Neladalkib is its ability to
penetrate the central nervous system (CNS), making it a promising agent for treating brain
metastases, a common complication in ALK-positive cancers.[3] Furthermore, it is designed to
spare the structurally related tropomyosin receptor kinase (TRK) family, potentially avoiding
TRK-related CNS adverse events.[4]

Data Presentation: In Vitro Efficacy of Neladalkib

While specific IC50 values for Neladalkib in patient-derived organoid models are not yet
publicly available, the following table summarizes its potent activity against various ALK
mutations from preclinical studies. This data serves as a benchmark for expected efficacy in
PDO screening.
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Target IC50 (nM) Cell Line/Assay Reference

[Source for ALK

Wild-Type ALK 2.8 Enzymatic Assay S
inhibition 1C50]

Resistance Mutations

G1202R Potent Inhibitor Preclinical Models [41[5]

- . [Source for preclinical
L1196M Potent Inhibitor Preclinical Models

data]
. o [Source for preclinical
Cl156Y Potent Inhibitor Preclinical Models
data]
F1174L Potent Inhibitor Preclinical Models [5]
o o [Source for preclinical
111717 Potent Inhibitor Preclinical Models
data]
. o [Source for preclinical
G1269A Potent Inhibitor Preclinical Models

data]

Note: "Potent Inhibitor" indicates that while specific numerical IC50 values from a single source
are not available, the literature consistently describes Neladalkib as highly active against these
mutations.

Key Experimental Protocols

Protocol 1: Generation of Patient-Derived Organoids
from Tumor Biopsies

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue, which
can be adapted for various cancer types, including ALK-positive NSCLC.

Materials:
e Fresh tumor tissue in a sterile collection medium (e.g., HypoThermosol®)

e Basement membrane matrix (e.g., Matrigel®)
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Organoid growth medium (specific to the tissue of origin)

Digestion buffer (e.g., Collagenase/Dispase solution)

Washing buffer (e.g., Advanced DMEM/F12)

Cell culture plates and consumables

Centrifuge
Procedure:

 Tissue Collection and Transport: Obtain fresh tumor biopsy or resection material under
sterile conditions. Transport the tissue on ice in a suitable collection medium.

e Mechanical and Enzymatic Digestion:
o In a sterile biosafety cabinet, wash the tissue sample with a washing buffer.
o Mince the tissue into small fragments (~1-2 mm3).

o Transfer the fragments to a digestion buffer and incubate at 37°C for a duration optimized
for the tissue type (typically 30-60 minutes).

o Cell Isolation and Plating:

[¢]

Neutralize the digestion enzymes with a washing buffer and centrifuge to pellet the cells
and tissue fragments.

[¢]

Resuspend the pellet in a cold basement membrane matrix.

[¢]

Dispense droplets of the cell-matrix suspension into pre-warmed cell culture plates.

[e]

Allow the droplets to solidify at 37°C for 15-30 minutes.
¢ Organoid Culture and Maintenance:

o Gently add the appropriate pre-warmed organoid growth medium to each well.
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o Culture the organoids at 37°C in a humidified incubator with 5% CO..
o Replace the medium every 2-3 days.
e Passaging:

o Once organoids are large and dense, they can be passaged by mechanically or
enzymatically disrupting them and re-plating them in a fresh basement membrane matrix.

Protocol 2: High-Throughput Drug Screening of
Neladalkib in PDOs

This protocol describes a method for assessing the dose-dependent effect of Neladalkib on
the viability of established PDO cultures.[5][7]

Materials:

Established PDO cultures

Neladalkib stock solution

384-well clear-bottom assay plates

Cell viability reagent (e.g., CellTiter-Glo® 3D)

Automated liquid handler (recommended)

Plate reader for luminescence detection

Procedure:

e Organoid Dissociation and Seeding:
o Harvest mature PDOs and dissociate them into smaller fragments or single cells.
o Perform a cell count to determine the viable cell number.

o Resuspend the organoid fragments/cells in a basement membrane matrix at a
predetermined density and dispense into 384-well plates.
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e Drug Preparation and Treatment:
o Prepare a serial dilution of Neladalkib in the organoid growth medium.

o After the matrix has solidified, add the Neladalkib dilutions to the appropriate wells.
Include vehicle-only controls.

e Incubation:
o Incubate the plates for a defined period (e.g., 5-7 days) at 37°C and 5% COs-.
 Viability Assessment:
o Equilibrate the plates and the cell viability reagent to room temperature.
o Add the cell viability reagent to each well according to the manufacturer's instructions.
o Incubate to allow for cell lysis and signal stabilization.
» Data Acquisition and Analysis:
o Measure the luminescence using a plate reader.
o Normalize the data to the vehicle-treated controls.

o Generate dose-response curves and calculate the IC50 values using appropriate software
(e.g., GraphPad Prism).

Mandatory Visualizations
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Caption: Neladalkib inhibits the EML4-ALK fusion protein, blocking key downstream signaling
pathways.
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Caption: Experimental workflow for testing Neladalkib in patient-derived organoids.

Conclusion

The use of patient-derived organoids provides a powerful platform for the preclinical evaluation
of targeted therapies like Neladalkib. By closely mimicking the biology of a patient's tumor,
PDO models can offer valuable insights into drug sensitivity, resistance mechanisms, and
patient-specific responses. The protocols and information provided herein serve as a guide for
researchers to effectively utilize PDOs in the investigation of Neladalkib, ultimately contributing
to the advancement of personalized medicine for patients with ALK-positive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.researchgate.net/figure/ALK-activation-and-downstream-signaling-in-ALK-rearranged-NSCLC-EML4-ALK-fusions-are-due_fig2_257349739
https://pmc.ncbi.nlm.nih.gov/articles/PMC5879058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9344266/
https://www.researchgate.net/figure/ALK-dependent-signalling-pathways-in-EML4-ALK-driven-NSCLC-This-schematic-figure_fig1_362074785
https://aacrjournals.org/clincancerres/article/15/18/5609/74305/Inhibition-of-ALK-Signaling-for-Cancer-TherapyALK
https://www.benchchem.com/product/b12377415#application-of-neladalkib-in-patient-derived-organoid-models
https://www.benchchem.com/product/b12377415#application-of-neladalkib-in-patient-derived-organoid-models
https://www.benchchem.com/product/b12377415#application-of-neladalkib-in-patient-derived-organoid-models
https://www.benchchem.com/product/b12377415#application-of-neladalkib-in-patient-derived-organoid-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377415?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

